N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
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Overview
Description
N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a pyrazolyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include:
Formation of the difluorophenyl intermediate:
Synthesis of the pyrazolyl intermediate: The pyrazolyl group is synthesized through a cyclization reaction involving appropriate precursors.
Coupling of intermediates: The difluorophenyl and pyrazolyl intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Formation of the piperidine carboxamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O/c1-12(2)19(14-6-7-16(21)17(22)10-14)23-20(27)26-8-4-5-15(11-26)18-9-13(3)24-25-18/h6-7,9-10,15,19H,1,4-5,8,11H2,2-3H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJGDJOGQOJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCN(C2)C(=O)NC(C3=CC(=C(C=C3)F)F)C(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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